3-(1-bromonaphthalen-2-yl)oxy-N-methylpropan-1-amine;oxalic acid
Overview
Description
3-(1-bromonaphthalen-2-yl)oxy-N-methylpropan-1-amine;oxalic acid is a complex organic compound that combines a bromonaphthalene moiety with an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-bromonaphthalen-2-yl)oxy-N-methylpropan-1-amine typically involves the reaction of 1-bromonaphthalene with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the nucleophilic substitution reaction. The oxalic acid component is introduced to form the final compound, which may involve additional steps such as crystallization or purification .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
3-(1-bromonaphthalen-2-yl)oxy-N-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the bromine atom, which can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various amines, thiols, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce amines or alcohols .
Scientific Research Applications
3-(1-bromonaphthalen-2-yl)oxy-N-methylpropan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-bromonaphthalen-2-yl)oxy-N-methylpropan-1-amine involves its interaction with specific molecular targets. The bromonaphthalene moiety may interact with biological membranes or proteins, while the amine group can form hydrogen bonds or ionic interactions with target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1-[(6-Bromonaphthalen-2-yl)oxy]propan-2-one: Similar structure but different functional groups.
N-Benzyl-4-(1-bromonaphthalen-2-yl)oxybutan-1-amine: Another bromonaphthalene derivative with different chain length and functional groups.
Uniqueness
3-(1-bromonaphthalen-2-yl)oxy-N-methylpropan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(1-bromonaphthalen-2-yl)oxy-N-methylpropan-1-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO.C2H2O4/c1-16-9-4-10-17-13-8-7-11-5-2-3-6-12(11)14(13)15;3-1(4)2(5)6/h2-3,5-8,16H,4,9-10H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIYWNVFUSAVAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCOC1=C(C2=CC=CC=C2C=C1)Br.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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